An In-depth Technical Guide to 4-(2-Aminophenyl)-2-methyl-3-butyn-2-ol: Synthesis, Properties, and Applications in Heterocyclic Chemistry
An In-depth Technical Guide to 4-(2-Aminophenyl)-2-methyl-3-butyn-2-ol: Synthesis, Properties, and Applications in Heterocyclic Chemistry
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-(2-Aminophenyl)-2-methyl-3-butyn-2-ol, a key intermediate in synthetic organic chemistry. While specific experimental data for this ortho-amino substituted compound is not extensively documented in publicly available literature, this guide extrapolates its chemical structure, properties, and reactivity based on established chemical principles and extensive data available for its isomers and analogous compounds. The primary focus is on its synthesis via the Sonogashira coupling reaction and its significant potential as a precursor for the synthesis of quinoline derivatives through intramolecular cyclization. This document aims to serve as a valuable resource for researchers in medicinal chemistry and materials science by providing a robust theoretical and practical framework for the utilization of this versatile building block.
Introduction: The Significance of ortho-Alkynyl Anilines
The unique structural motif of ortho-alkynyl anilines, which combines a nucleophilic amino group and an electrophilic alkyne in close proximity, renders them highly valuable precursors for a variety of intramolecular cyclization reactions. This strategic arrangement of functional groups facilitates the construction of fused heterocyclic systems, which are prevalent scaffolds in numerous biologically active compounds and functional materials. 4-(2-Aminophenyl)-2-methyl-3-butyn-2-ol is a prime example of this class of compounds, poised for facile conversion into substituted quinolines, a core structure in many pharmaceuticals.
Chemical Structure and Nomenclature
The chemical structure of 4-(2-Aminophenyl)-2-methyl-3-butyn-2-ol is characterized by a 2-methyl-3-butyn-2-ol moiety attached to an aniline ring at the ortho position.
Systematic IUPAC Name: 4-(2-Aminophenyl)-2-methyl-3-butyn-2-ol
Molecular Formula: C₁₁H₁₃NO
Molecular Weight: 175.23 g/mol
Caption: Chemical structure of 4-(2-Aminophenyl)-2-methyl-3-butyn-2-ol.
Physicochemical Properties (Predicted and Analogous Data)
Direct experimental data for 4-(2-aminophenyl)-2-methyl-3-butyn-2-ol is scarce. The following table presents a combination of predicted values and experimental data for the closely related isomer, 4-(3-aminophenyl)-2-methyl-3-butyn-2-ol, to provide an estimated profile.
| Property | Value (Predicted/Analogous) | Source |
| Physical State | White to light yellow crystalline solid | Inferred from meta-isomer[1] |
| Melting Point | 118-122 °C (for meta-isomer) | [1] |
| Boiling Point | 340.2 ± 27.0 °C (Predicted for meta-isomer) | Inferred from meta-isomer data |
| Density | 1.1 ± 0.1 g/cm³ (Predicted for meta-isomer) | Inferred from meta-isomer data |
| Solubility | Soluble in methanol, ethyl acetate, and other common organic solvents. | Inferred from general chemical principles |
| pKa (of NH₃⁺) | ~4-5 (Predicted) | Inferred from aniline derivatives |
Synthesis of 4-(2-Aminophenyl)-2-methyl-3-butyn-2-ol
The most direct and efficient method for the synthesis of 4-(2-aminophenyl)-2-methyl-3-butyn-2-ol is the Sonogashira cross-coupling reaction.[2] This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide (in this case, a 2-haloaniline) and a terminal alkyne (2-methyl-3-butyn-2-ol).[3]
Caption: Proposed workflow for the synthesis of 4-(2-Aminophenyl)-2-methyl-3-butyn-2-ol.
Experimental Protocol (Generalized)
This protocol is based on established procedures for Sonogashira couplings of similar substrates.[1][4]
Materials:
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2-Iodoaniline (or 2-bromoaniline)
-
2-Methyl-3-butyn-2-ol
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂]
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N) or another suitable base
-
Anhydrous tetrahydrofuran (THF) or another suitable solvent
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add 2-iodoaniline (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02-0.05 eq), and CuI (0.04-0.10 eq).
-
Add anhydrous THF via syringe, followed by triethylamine (2.0-3.0 eq).
-
To the stirred solution, add 2-methyl-3-butyn-2-ol (1.1-1.5 eq) dropwise at room temperature.
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Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of celite to remove the catalyst residues.
-
Wash the filtrate with saturated aqueous ammonium chloride solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired 4-(2-aminophenyl)-2-methyl-3-butyn-2-ol.
Expertise & Experience Insights: The choice of the 2-haloaniline is critical; 2-iodoaniline is generally more reactive than 2-bromoaniline, allowing for milder reaction conditions. The use of a copper(I) co-catalyst is standard but copper-free Sonogashira protocols are also available and can be advantageous in simplifying product purification.[3]
Chemical Properties and Reactivity: Gateway to Quinolines
The most significant chemical property of 4-(2-aminophenyl)-2-methyl-3-butyn-2-ol is its propensity to undergo intramolecular cyclization to form quinoline derivatives. This transformation is typically acid-catalyzed and proceeds via an initial attack of the amino group on the alkyne, followed by dehydration.
Caption: Reaction pathway for the cyclization of 4-(2-Aminophenyl)-2-methyl-3-butyn-2-ol.
This electrophilic cyclization is a powerful tool for the synthesis of a wide variety of substituted quinolines, which are important scaffolds in medicinal chemistry due to their broad range of biological activities, including antimalarial, antibacterial, and anticancer properties.
Spectroscopic Characterization (Predicted)
-
¹H NMR:
-
Singlet for the two methyl groups (~1.6 ppm).
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Broad singlet for the hydroxyl proton.
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Broad singlet for the amine protons.
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Aromatic protons in the range of 6.5-7.5 ppm, showing characteristic splitting patterns for a 1,2-disubstituted benzene ring.
-
-
¹³C NMR:
-
Signals for the two methyl carbons (~31 ppm).
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Quaternary carbon of the alcohol (~65 ppm).
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Alkynyl carbons (~80-95 ppm).
-
Aromatic carbons in the range of 115-150 ppm.
-
-
IR Spectroscopy:
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Broad O-H stretch (~3300-3400 cm⁻¹).
-
N-H stretching bands (~3300-3500 cm⁻¹).
-
C≡C stretch (~2200-2250 cm⁻¹, may be weak).
-
C-N and C-O stretches in the fingerprint region.
-
-
Mass Spectrometry:
-
Molecular ion peak (M⁺) at m/z = 175.
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Fragments corresponding to the loss of a methyl group (M-15) and water (M-18).
-
Safety and Handling
Based on the safety data for the meta-isomer and related compounds, 4-(2-aminophenyl)-2-methyl-3-butyn-2-ol should be handled with care. It is likely to be harmful if swallowed and may cause skin and eye irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, it is advisable to consult the Safety Data Sheet (SDS) of a closely related compound from a chemical supplier.
Applications in Drug Discovery and Development
The primary application of 4-(2-aminophenyl)-2-methyl-3-butyn-2-ol in drug discovery is as a versatile intermediate for the synthesis of quinoline-based compounds. The ability to readily form the quinoline scaffold allows for the rapid generation of libraries of analogues for structure-activity relationship (SAR) studies. The substituents on the quinoline ring can be easily varied by starting with different substituted anilines or by further functionalization of the quinoline product. This makes it a valuable tool for the development of new therapeutic agents targeting a wide range of diseases.
Conclusion
4-(2-Aminophenyl)-2-methyl-3-butyn-2-ol is a strategically important, albeit under-documented, chemical intermediate. Its synthesis is readily achievable through the robust and versatile Sonogashira coupling reaction. The key value of this molecule lies in its inherent potential for efficient intramolecular cyclization to form substituted quinolines, a privileged scaffold in medicinal chemistry. This technical guide, by consolidating predicted data and established methodologies for analogous compounds, provides a solid foundation for researchers to confidently incorporate 4-(2-aminophenyl)-2-methyl-3-butyn-2-ol into their synthetic strategies for the discovery and development of novel chemical entities.
References
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Cravotto, G., et al. (2014). Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. Beilstein Journal of Organic Chemistry, 10, 384-393. Available at: [Link]
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PubChem. (n.d.). 3-Butyn-2-ol, 4-(3-aminophenyl)-2-methyl-. National Center for Biotechnology Information. Retrieved from [Link]
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Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
- BenchChem. (n.d.). Sonogashira Coupling: A Detailed Protocol for the Synthesis of 2-Ethynylfuran. Retrieved from a general search for Sonogashira protocols.
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Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]
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Zhang, X., et al. (2004). Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. Organic Letters, 6(11), 1859–1862. Available at: [Link]
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Aksenov, N. A., et al. (2022). Oxidative Cyclization of 4-(2-Aminophenyl)-4-oxo-2-phenylbutanenitriles into 2-(3-Oxoindolin-2-ylidene)acetonitriles. ACS Omega, 7(16), 14345–14356. Available at: [Link]
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Organic Syntheses. (2007). PREPARATION OF (S)-4-(TRIMETHYLSILYL)-3-BUTYN-2-OL AND (S)-4-TRIISOPROPYLSILYL-3-BUTYN-2-OL. Organic Syntheses, 84, 120. Available at: [Link]
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PubChem. (n.d.). 4-Phenyl-2-methyl-3-butyn-2-ol. National Center for Biotechnology Information. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
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